molecular formula C22H29NO3 B023622 rac 5-Carboxy Tolterodine CAS No. 1076199-77-3

rac 5-Carboxy Tolterodine

Cat. No. B023622
M. Wt: 355.5 g/mol
InChI Key: NKTNTJFTBRPQIZ-UHFFFAOYSA-N
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Description

Rac 5-Carboxy Tolterodine is a derivative of Tolterodine, a muscarinic receptor antagonist primarily used for treating overactive bladder symptoms. It undergoes metabolic pathways including oxidation of the 5-methyl group and dealkylation of the nitrogen (Postlind et al., 1998).

Synthesis Analysis

The synthesis of rac 5-Carboxy Tolterodine involves complex chemical reactions. For instance, rac-[2-(diphenylphosphino)ferrocenyl]acetic acid, a related compound, is synthesized from rac-N,N-dimethyl[2-(diphenylphosphino)ferrocenyl]methylamine, followed by several steps including alkylation, replacement of the ammonium group with CN-, and hydrolysis (Štěpnička & Císařová, 2003). Another study describes the efficient and chemoselective reduction of phenyl carboxylic esters to saturated alcohols using NaBH4, a methodology employed in the synthesis of rac 5-Carboxy Tolterodine (Jagdale & Sudalai, 2008).

Molecular Structure Analysis

The molecular structure of rac 5-Carboxy Tolterodine is complex and involves various chemical groups. For instance, the structure of related compounds such as rac-[2-(diphenylphosphino)ferrocenyl]acetic acid and its palladium(II) complexes reveal intricate molecular arrangements (Štěpnička & Císařová, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of rac 5-Carboxy Tolterodine are influenced by its structural components. For instance, its metabolism in human liver microsomes is catalyzed by cytochromes P450 2D6 and 3A (Postlind et al., 1998). The electrochemical oxidation of 5-hydroxymethyl tolterodine, its active metabolite, involves complex pH-dependent processes (Kučerová et al., 2016).

Physical Properties Analysis

The physical properties of rac 5-Carboxy Tolterodine are not explicitly detailed in the available literature. However, studies on similar compounds can provide insights. For example, the synthesis and structural analysis of related organometallic compounds give an understanding of their physical characteristics (Štěpnička & Císařová, 2003).

Chemical Properties Analysis

The chemical properties of rac 5-Carboxy Tolterodine include its reactivity and interactions with various enzymes and chemical groups. As mentioned, its metabolism in human liver involves specific cytochrome P450 enzymes (Postlind et al., 1998), and its electrochemical oxidation products have been identified, demonstrating its reactivity under different conditions (Kučerová et al., 2016).

Scientific Research Applications

Metabolism and Pharmacological Profiles

  • Tolterodine Metabolism : Tolterodine, a muscarinic receptor antagonist, is extensively metabolized in vivo, leading to the formation of the 5-carboxylic acid metabolite and other metabolites. This process involves the oxidation of the 5-methyl group of tolterodine (Andersson, Lindgren, & Postlind, 1998).

  • Comparative In Vitro and In Vivo Profiles : Tolterodine demonstrates functional selectivity for the urinary bladder over salivary glands, a profile not explained by selectivity for a single muscarinic receptor subtype. This underlines its potential for treating urinary urge incontinence (Gillberg, Sundquist, & Nilvebrant, 1998).

Drug Development and Efficacy

  • Fesoterodine as a Prodrug : Fesoterodine, developed as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine, exhibits potent antimuscarinic activity, highlighting the importance of 5-HMT in overactive bladder treatment (Malhotra et al., 2009).

  • Tolterodine's Effect on Urinary Bladder : Tolterodine and its major active metabolite, DD 01, have been studied for their effects on human urinary bladder contractions, demonstrating significant antimuscarinic action (Yono et al., 1999).

Chemical Analysis and Oxidation

  • Electrochemical Oxidation Study : The electrochemical behavior of 5-hydroxymethyl tolterodine, a key metabolite, has been analyzed, revealing complex pH-dependent oxidation processes (Kučerová et al., 2016).

Pharmacokinetic Effects

  • Pharmacokinetics in Hepatic Dysfunction : The pharmacokinetics of 5-hydroxymethyl tolterodine and its metabolites have been investigated in subjects with moderate hepatic cirrhosis, showing altered clearance and metabolic pathway effects (Mey et al., 2011).

  • Cytochrome P450 Involvement : The involvement of cytochrome P450 enzymes in tolterodine metabolism, particularly CYP2D6 and CYP3A, is evident in the formation of 5-hydroxymethyl tolterodine and other metabolites (Postlind et al., 1998).

properties

IUPAC Name

3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTNTJFTBRPQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435500
Record name rac 5-Carboxy Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 5-Carboxy Tolterodine

CAS RN

1076199-77-3
Record name 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac 5-Carboxy Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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